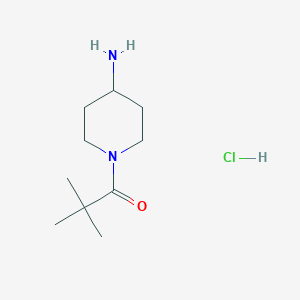
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
Overview
Description
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride, with the CAS number 1286264-64-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H21ClN2O
- Molecular Weight : 220.74 g/mol
- Structure : The compound features a piperidine ring substituted with an amino group and a ketone moiety, contributing to its pharmacological profile.
The biological activity of this compound is primarily linked to its interaction with specific biological targets, particularly in the modulation of enzyme activities. Research indicates that derivatives of aminopiperidine compounds often exhibit inhibitory effects on various kinases, which are crucial in cellular signaling pathways.
Biological Activity Overview
This compound has shown potential in several areas:
- Kinase Inhibition : Similar compounds have been studied as inhibitors of glycogen synthase kinase 3 (GSK-3), a critical regulator in various signaling pathways involved in cell proliferation and survival .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives may offer neuroprotective benefits, although specific data on this compound remains limited.
Case Studies and Research Findings
Several studies have investigated related compounds and their biological activities:
- GSK-3 Inhibition : Research on structurally similar compounds revealed promising inhibitory potency against GSK-3β, which plays a role in neurodegeneration and cancer . The introduction of specific substituents was shown to enhance metabolic stability and potency.
- Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties in animal models. For instance, a derivative exhibited an effective dose (ED50) of 1.7 mg/kg against maximal electroshock-induced seizures .
- Toxicological Studies : Toxicological data for this compound is sparse. However, safety data sheets indicate it should be handled with care due to potential irritant properties .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVRCQFTPHQEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















